molecular formula C12H11NO3 B1246957 2-(4-Methylpyridin-3-yl)oxybenzene-1,4-diol

2-(4-Methylpyridin-3-yl)oxybenzene-1,4-diol

Cat. No.: B1246957
M. Wt: 217.22 g/mol
InChI Key: NJPWIKVAYDDPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylpyridin-3-yl)oxybenzene-1,4-diol is an organic compound that features a benzene ring substituted with a hydroxyl group at the 1 and 4 positions, and an ether linkage to a 4-methylpyridine moiety at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpyridin-3-yl)oxybenzene-1,4-diol typically involves the reaction of 4-methylpyridine-3-ol with 1,4-dihydroxybenzene under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide. The mixture is heated to facilitate the formation of the ether linkage between the pyridine and benzene rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpyridin-3-yl)oxybenzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Methylpyridin-3-yl)oxybenzene-1,4-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Methylpyridin-3-yl)oxybenzene-1,4-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpyridin-3-yl)oxybenzene-1,3-diol
  • 2-(4-Methylpyridin-3-yl)oxybenzene-1,2-diol
  • 2-(4-Methylpyridin-3-yl)oxybenzene-1,4-dimethanol

Uniqueness

2-(4-Methylpyridin-3-yl)oxybenzene-1,4-diol is unique due to the specific positioning of the hydroxyl groups and the ether linkage to the 4-methylpyridine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-(4-methylpyridin-3-yl)oxybenzene-1,4-diol

InChI

InChI=1S/C12H11NO3/c1-8-4-5-13-7-12(8)16-11-6-9(14)2-3-10(11)15/h2-7,14-15H,1H3

InChI Key

NJPWIKVAYDDPNC-UHFFFAOYSA-N

SMILES

CC1=C(C=NC=C1)OC2=C(C=CC(=C2)O)O

Canonical SMILES

CC1=C(C=NC=C1)OC2=C(C=CC(=C2)O)O

Synonyms

2-(4-methylpyridin-3-yloxy)benzene-1',4'-diol
cigatin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylpyridin-3-yl)oxybenzene-1,4-diol
Reactant of Route 2
Reactant of Route 2
2-(4-Methylpyridin-3-yl)oxybenzene-1,4-diol
Reactant of Route 3
Reactant of Route 3
2-(4-Methylpyridin-3-yl)oxybenzene-1,4-diol
Reactant of Route 4
Reactant of Route 4
2-(4-Methylpyridin-3-yl)oxybenzene-1,4-diol
Reactant of Route 5
Reactant of Route 5
2-(4-Methylpyridin-3-yl)oxybenzene-1,4-diol
Reactant of Route 6
Reactant of Route 6
2-(4-Methylpyridin-3-yl)oxybenzene-1,4-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.